

An In-depth Technical Guide to 2,3-Dibromo-5-nitropyridine

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Compound of Interest

Compound Name: **2,3-Dibromo-5-nitropyridine**

Cat. No.: **B100588**

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This technical guide provides a comprehensive overview of the core chemical and physical properties of **2,3-Dibromo-5-nitropyridine**, alongside detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering a foundational understanding of this versatile heterocyclic compound.

Core Properties and Data

2,3-Dibromo-5-nitropyridine is a halogenated and nitrated pyridine derivative. Its molecular structure, featuring two bromine atoms and a nitro group on the pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Quantitative Data Summary

The key physical and chemical properties of **2,3-Dibromo-5-nitropyridine** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₅ H ₂ Br ₂ N ₂ O ₂
Molecular Weight	281.89 g/mol [1]
CAS Number	15862-36-9 [1]
Appearance	Likely a yellow to brown crystalline powder (inferred from related compounds)
Melting Point	78°C [1]
Boiling Point	311.4°C [1]
Storage Temperature	2-8°C [1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2,3-Dibromo-5-nitropyridine** are outlined below. These protocols are based on established procedures for related compounds and general organic synthesis techniques.

Synthesis of 2,3-Dibromo-5-nitropyridine

A plausible synthetic route to **2,3-Dibromo-5-nitropyridine** can be conceptualized from methodologies reported for analogous nitropyridine derivatives. A common approach involves the nitration of a suitable brominated pyridine precursor. The following is a generalized laboratory-scale procedure.

Reaction: Bromination of 5-nitropyridine or nitration of a dibromopyridine. A more likely route would involve the multi-step synthesis from a simpler pyridine derivative.

Materials:

- Precursor pyridine derivative (e.g., 2,3-dibromopyridine or 5-nitropyridine)
- Nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) or Brominating agent (e.g., N-Bromosuccinimide)

- Appropriate solvent (e.g., concentrated sulfuric acid)
- Ice bath
- Stirring apparatus
- Standard laboratory glassware for reaction, workup, and purification

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve the chosen pyridine precursor in the appropriate solvent.
- Reagent Addition: Cool the solution to 0°C. Slowly add the nitrating or brominating agent dropwise while maintaining the low temperature to control the exothermic reaction.
- Reaction Monitoring: The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.
- Workup: Once the reaction is complete, the mixture is carefully poured onto crushed ice to quench the reaction. The resulting precipitate is then collected by filtration.
- Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final **2,3-Dibromo-5-nitropyridine**.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

- ¹H NMR (Proton NMR): The ¹H NMR spectrum of **2,3-Dibromo-5-nitropyridine** is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine and nitro substituents.

- ^{13}C NMR (Carbon-13 NMR): The ^{13}C NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon atom.

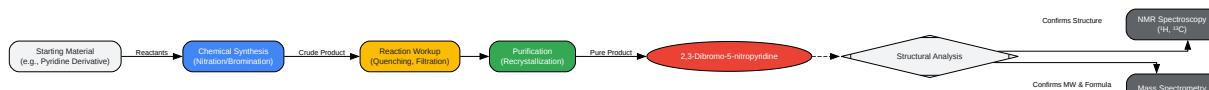
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

- Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Q-TOF) is ideal for accurate mass determination.
- Analysis: The mass spectrum of **2,3-Dibromo-5-nitropyridine** will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (a trio of peaks for M, M+2, and M+4 in a rough 1:2:1 ratio), confirming the presence of two bromine atoms and providing the exact molecular weight.

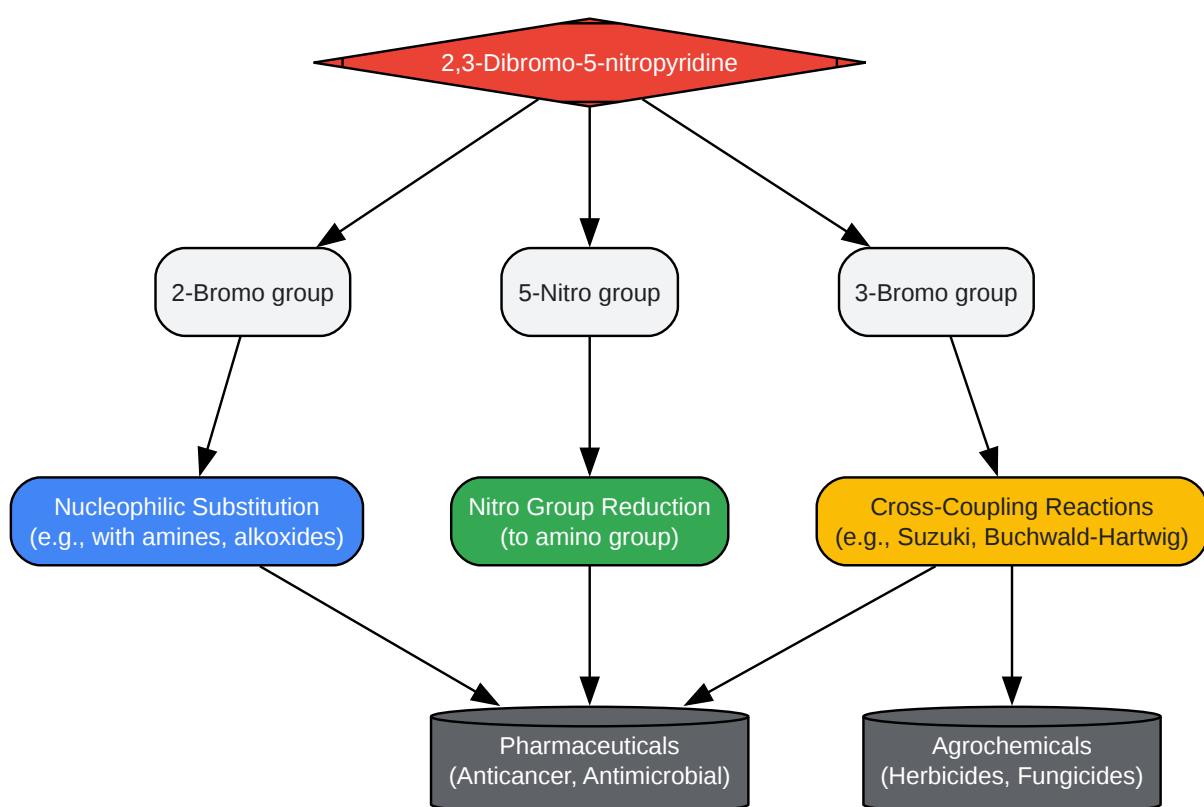
Visualizations

The following diagrams illustrate the proposed synthetic workflow and the potential reactivity and applications of **2,3-Dibromo-5-nitropyridine**.



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A proposed workflow for the synthesis and analysis of **2,3-Dibromo-5-nitropyridine**.



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Reactivity of functional groups and potential applications of **2,3-Dibromo-5-nitropyridine**.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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